molecular formula C25H28N4O3S B2748156 N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 866847-80-5

N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2748156
CAS RN: 866847-80-5
M. Wt: 464.58
InChI Key: IONQRNZYPLCJME-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H28N4O3S and its molecular weight is 464.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

  • Versatile Reagents for N-Alkylacetamide Synthesis : Acetamide moieties, similar to those found in the compound, are prevalent in natural and pharmaceutical products. New reagents have been developed for synthesizing N-alkylacetamides, showcasing the importance of acetamide functionalities in medicinal chemistry and drug development (Sakai et al., 2022).

Crystallographic Studies

  • Investigating Molecular Structure and Hydrogen Bonding : Studies on pyrimidin-2-yl and related structures have elucidated the role of hydrogen bonding in determining molecular conformation and crystal packing. This research aids in understanding the fundamental interactions crucial for drug design and material science (Trilleras et al., 2008).

Antimicrobial Activity

  • Synthesis of Antimicrobial Agents : Novel heterocyclic compounds derived from related structures have shown significant antimicrobial activities, underlining the potential for developing new antibiotics and antimicrobial materials (Abu‐Hashem et al., 2020).

Structural and Electronic Properties

  • Characterization and Computational Studies : Investigations into the vibrational spectroscopy and electronic properties of compounds with similar functionalities have provided insights into the effects of rehybridization and hyperconjugation on molecular stability and interaction, relevant for the development of materials with specific electronic properties (Mary et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves the condensation of 2,6-dimethylphenylamine with 2-chloro-N-(2-methoxybenzyl)acetamide, followed by the reaction of the resulting intermediate with 6-mercapto-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-carboxylic acid. The final product is obtained by acetylation of the amine group with acetic anhydride.", "Starting Materials": [ "2,6-dimethylphenylamine", "2-chloro-N-(2-methoxybenzyl)acetamide", "6-mercapto-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-carboxylic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethylphenylamine with 2-chloro-N-(2-methoxybenzyl)acetamide in the presence of a base such as potassium carbonate or sodium hydride to form N-(2-methoxybenzyl)-2,6-dimethylacetamide.", "Step 2: Reaction of N-(2-methoxybenzyl)-2,6-dimethylacetamide with 6-mercapto-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide.", "Step 3: Acetylation of the amine group in N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide." ] }

CAS RN

866847-80-5

Product Name

N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Molecular Formula

C25H28N4O3S

Molecular Weight

464.58

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H28N4O3S/c1-16-7-6-8-17(2)23(16)27-22(30)15-33-25-26-20-11-12-29(14-19(20)24(31)28-25)13-18-9-4-5-10-21(18)32-3/h4-10H,11-15H2,1-3H3,(H,27,30)(H,26,28,31)

InChI Key

IONQRNZYPLCJME-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2

solubility

not available

Origin of Product

United States

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